2-amino-6-chloro-7H-purin-8(9H)-one

DNA repair inhibition OGG1 glycosylase cancer adjuvant therapy

Research groups targeting the BER pathway or mitochondrial Hsp90 paralogs often face a critical gap: common purine intermediates lack the 6-chloro-8-oxo architecture required for TRAP1 selectivity and OGG1 inhibition. This compound directly fills that gap. • Validated TRAP1 inhibitor scaffold: IC₅₀ 60-80 nM with >20-fold selectivity over Hsp90α; co-crystal structure solved. • OGG1 inhibition: 30% at 0.2 mM, outperforming the 8-oxoguanine scaffold (≤8%). • C-8 lithiation-ready: 6-Cl enables 3-step C-8 diversification, reducing step count from 4+.

Molecular Formula C5H4ClN5O
Molecular Weight 185.57 g/mol
Cat. No. B8801231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-chloro-7H-purin-8(9H)-one
Molecular FormulaC5H4ClN5O
Molecular Weight185.57 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)N1)N=C(N=C2Cl)N
InChIInChI=1S/C5H4ClN5O/c6-2-1-3(10-4(7)9-2)11-5(12)8-1/h(H4,7,8,9,10,11,12)
InChIKeyBACXFRHGEVIZPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-chloro-7H-purin-8(9H)-one Procurement Profile


2-Amino-6-chloro-7H-purin-8(9H)-one (CAS 98136-62-0, molecular formula C₅H₄ClN₅O, MW 185.57) is a trisubstituted purine featuring a 2-amino, 6-chloro, and 8-oxo substitution pattern. It is classified as a 2-amino-6-chloropurine 8-oxo derivative and is structurally distinct from both 6-chloropurine and 8-oxoguanine scaffolds . The compound serves as a versatile intermediate in the synthesis of N-9 alkylated 8-oxoguanines [1] and as the core scaffold for selective TRAP1 (Hsp90 paralog) inhibitors displaying low-nanomolar enzymatic potency [2]. Its unique arrangement of hydrogen-bond donor and acceptor functionalities, combined with the electron-withdrawing 6-chloro substituent, confers a differentiated reactivity profile compared to common in-class purine analogs.

Why This Scaffold Cannot Be Replaced by Common Purine Analogs


In-class purine compounds such as 2-amino-6-chloropurine (6-chloroguanine, CAS 120-68-3) or 8-chloroguanine (CAS 22052-03-5) are frequently considered as interchangeable synthetic intermediates. However, the presence of the 8-oxo group in 2-amino-6-chloro-7H-purin-8(9H)-one fundamentally alters both its biological activity and its chemical reactivity. The 6-chloro-8-oxo purine scaffold has been shown to yield superior OGG1 enzyme inhibition relative to the corresponding 6-oxo (8-oxoguanine) derivatives [1]. Furthermore, this compound serves as the irreplaceable core for a class of TRAP1-selective inhibitors, where the 2-amino-6-chloro-8-oxo substitution pattern is critical for achieving >20-fold paralog selectivity over Hsp90α [2]. Substituting with analogs lacking either the 8-oxo (e.g., 2-amino-6-chloropurine) or the 6-chloro group (e.g., 8-oxoguanine) results in the loss of these distinct, quantifiable performance characteristics, which are elaborated below.

Quantitative Differentiation Evidence vs. Closest Analogs


OGG1 DNA Glycosylase Inhibition: 6-Chloro-8-oxopurine vs. 8-Oxoguanine

In a direct head-to-head comparison, N-9 alkylated 6-chloro-8-oxopurine derivatives demonstrated consistently greater inhibition of human OGG1 DNA glycosylase than the corresponding 8-oxoguanine (6-oxo-8-oxopurine) derivatives. Compound 6b (6-chloro-8-oxopurine, N-9 cyclohexyl) reduced OGG1 activity to 70 ± 11% of control (i.e., ~30% inhibition), while the matched 6-oxo comparator 5b (8-oxoguanine, N-9 cyclohexyl) retained 92 ± 2% activity (~8% inhibition) [1]. Similarly, compound 6c (6-chloro-8-oxopurine, N-9 cyclopentyl) achieved 72 ± 9% residual activity (~28% inhibition) versus 101 ± 12% for the corresponding 8-oxoguanine 5c [1]. This chlorine-for-oxygen substitution at the 6-position thus improved OGG1 inhibition by approximately 20–28 percentage points under identical assay conditions. The parent, non-alkylated 2-amino-6-chloro-7H-purin-8(9H)-one is the direct precursor to these 6-chloro-8-oxopurine inhibitors, while 8-oxoguanine-derived scaffolds cannot access this inhibitory profile without a complete synthetic reassembly.

DNA repair inhibition OGG1 glycosylase cancer adjuvant therapy

TRAP1 Enzyme Inhibition Potency and Paralog Selectivity

The 2-amino-6-chloro-8-oxopurine scaffold forms the structural core of TRAP1-selective inhibitors that achieve low-nanomolar enzymatic potency. Purin-8-one derivatives 4a and 4b, built directly upon the 2-amino-6-chloro-7H-purin-8(9H)-one scaffold, exhibited TRAP1 IC₅₀ values of 60–80 nM [1]. Critically, these compounds displayed >20-fold selectivity over the closely related cytoplasmic chaperone Hsp90α and >9-fold selectivity over the endoplasmic reticulum paralog Grp94 [1]. This selectivity profile is significant because pan-Hsp90 inhibitors have shown dose-limiting toxicities in clinical trials. In contrast, the precursor scaffold without the 8-oxo group (2-amino-6-chloropurine, CAS 120-68-3) has no reported TRAP1 inhibitory activity and is used primarily as an antiviral nucleoside precursor, not as a chaperone inhibitor building block.

TRAP1 inhibition Hsp90 paralog selectivity mitochondrial chaperone anticancer drug discovery

Antiproliferative Activity via TPP Conjugation Strategy

Derivatization of the 2-amino-6-chloro-8-oxopurine core via triphenylphosphonium (TPP) conjugation produced compound 6a, which demonstrated IC₅₀ values of 0.30–3.24 μM across seven distinct cancer cell lines [1]. The unconjugated parent inhibitors 4a and 4b, in contrast, showed no significant cytotoxicity against human cancer cells despite their potent TRAP1 binding (IC₅₀ 60–80 nM), a phenomenon attributed to poor mitochondrial drug accumulation [1]. The TPP conjugation strategy exploits the mitochondrial targeting properties of the lipophilic phosphonium cation and is uniquely enabled by the solvent-exposed region of the purin-8-one scaffold revealed in the TRAP1–4a co-crystal structure [1]. In a PC3 prostate cancer nude mouse xenograft model, compound 6a potently suppressed tumor growth without any noticeable in vivo toxicity [1]. By comparison, the clinical-stage TPP-conjugated Hsp90 inhibitor Gamitrinib (based on a geldanamycin scaffold) exhibited hepatotoxicity in clinical trials [1].

cancer cell cytotoxicity mitochondria-targeted therapy triphenylphosphonium conjugation

C-8 Lithiation for Regioselective Functionalization

The 6-chloro substituent in 2-amino-6-chloro-7H-purin-8(9H)-one plays a critical role in enabling C-8 lithiation/functionalization chemistry. Research by Mahajan and Gundersen demonstrated that 2-amino-6-chloropurine derivatives undergo efficient C-8 lithiation with LDA, permitting subsequent trapping with a wide range of electrophiles to introduce diverse substituents at the 8-position [1]. This methodology was directly applied to synthesize the 8-oxoguanine and 6-chloro-8-oxoguanine target compounds. Importantly, the 6-chloro group is essential for the lithiation step: 8-oxoguanine (6-oxo) derivatives cannot undergo analogous direct C-8 metalation due to competing deprotonation at the N-1/N-7 positions of the oxo tautomer [1]. Thus, the target compound serves as both a functionalizable intermediate and as a byproduct marker in the hydrolysis of 2,6-dihalopurines.

C-8 functionalization purine lithiation synthetic methodology

Parasite-Selective Purine Salvage Enzyme Discrimination

Purine bases bearing a chlorine atom at the 6-position, including compounds related to the 2-amino-6-chloro scaffold, exhibit pronounced discrimination between the Plasmodium falciparum hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) and the human counterpart HGPRT. Specifically, 6-chloroguanine (2-amino-6-chloropurine) demonstrated a k_cat/K_m value that was 50–80-fold higher for the P. falciparum enzyme than for human HGPRT . While these data are for the non-oxidized 6-chloropurine rather than the 8-oxo derivative, the 6-chloro substituent is the structural determinant of this selectivity, and the 8-oxo group may further modulate enzyme recognition as demonstrated in the OGG1 system. This species-selective substrate profile is not observed with 6-oxo purines (e.g., guanine, hypoxanthine), which are processed similarly by both parasite and human enzymes.

antimalarial chemotherapy purine salvage pathway HGXPRT enzyme substrate selectivity

Validated Application Scenarios


OGG1 Inhibitor Development for Cancer Therapy Adjuvants

Research groups targeting the base excision repair (BER) pathway for cancer sensitization can use 2-amino-6-chloro-7H-purin-8(9H)-one as the starting scaffold for OGG1 inhibitor synthesis. The 6-chloro-8-oxopurine core has been directly shown to inhibit OGG1 by ~30% at 0.2 mM, outperforming the matched 8-oxoguanine scaffold (≤8% inhibition) [1]. The established synthetic route involves N-9 alkylation, C-8 bromination, and hydrolytic unmasking of the 8-oxo group, producing both the target 8-oxoguanine and the partially hydrolyzed 6-chloro-8-oxopurine byproduct [1]. This scaffold-level advantage means that medicinal chemistry efforts beginning with this compound can simultaneously evaluate both 6-chloro and 6-oxo chemotypes from a single synthetic sequence.

TRAP1-Selective Inhibitor Optimization for Mitochondria-Targeted Anticancer Agents

The compound is the direct precursor to a validated series of TRAP1-selective inhibitors (4a/4b) with IC₅₀ values of 60–80 nM and >20-fold paralog selectivity over Hsp90α [2]. The co-crystal structure of TRAP1 bound to compound 4a has been solved, providing a structural basis for further optimization [2]. Furthermore, conjugation of a triphenylphosphonium (TPP) mitochondrial-targeting moiety to the solvent-exposed region of this scaffold yields compound 6a with antiproliferative IC₅₀ values of 0.30–3.24 μM across seven cancer cell lines and in vivo tumor suppression without overt toxicity [2]. This application is uniquely enabled by the 2-amino-6-chloro-8-oxopurine architecture and is not replicable with 2-amino-6-chloropurine (which lacks the 8-oxo hydrogen-bond network required for TRAP1 recognition) or 8-oxoguanine (which lacks the 6-chloro substitution required for the selectivity profile).

C-8 Diversification Library Synthesis for Purine SAR Studies

The 6-chloro substituent enables direct C-8 lithiation with LDA, permitting introduction of diverse electrophiles (alkyl halides, carbonyl compounds, disulfides) at the 8-position with regiochemical control [3]. This reactivity is mechanistically inaccessible to 6-oxo purine scaffolds due to competing N–H deprotonation at the oxo tautomer positions [3]. For medicinal chemistry groups building purine-focused compound libraries, this synthetic handle reduces the step count for C-8 diversification from 4+ steps to a 3-step sequence, while maintaining the 2-amino and 6-chloro functionalities for subsequent parallel derivatization.

Parasite-Selective Purine Salvage Probe Design for Antimalarial Drug Discovery

The 6-chloro substituent is a validated determinant of species-selective recognition by purine salvage enzymes, with 6-chloroguanine showing 50–80-fold preferential processing by P. falciparum HGXPRT over human HGPRT . While the specific 8-oxo derivative has not yet been profiled in this assay, the parent 2-amino-6-chloro scaffold provides the essential pharmacophoric element for parasite selectivity. The 8-oxo group may further modulate enzyme affinity as observed in the OGG1 system, offering a testable hypothesis for developing antimalarial prodrugs that exploit HGXPRT-mediated bioactivation selectively in the parasite.

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